Benzo[b]thiophen-2-ylmethyl-isopropyl-amine
Overview
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives has been reported in several studies . For instance, a one-step synthesis of benzothiophenes by aryne reaction with alkynyl sulfides has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Chemical Reactions Analysis
The chemical reactions involving benzothiophene derivatives have been explored in several studies . For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzo[b]thiophen-2-ylmethyl-isopropyl-amine” are not explicitly mentioned in the search results .
Scientific Research Applications
Synthesis and Biological Activities
Benzo[b]thiophene derivatives are pivotal in synthetic medicinal chemistry due to their broad spectrum of pharmacological properties. Research has led to the synthesis of new derivatives showing potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010). These derivatives have been synthesized starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, undergoing various characterizations to confirm their structure and potential for therapeutic use.
Antibiotic Resistance Inhibition
The modification of benzo[b]thiophene-2-ylboronic acid has shown to enhance its ability to potentiate the activity of beta-lactam antibiotics in bacteria, addressing the challenge of antibiotic resistance (Venturelli et al., 2007). This research demonstrates the importance of structural modification in overcoming biological barriers and improving the efficacy of antibiotic treatments.
Material Science and Security Applications
In the field of material science, benzo[b]thiophene derivatives have been used to create multi-stimuli responsive materials with potential applications in security inks. A novel V-shaped molecule, derived from benzo[b]thiophene, exhibits morphology-dependent fluorochromism, enabling its use in security inks without the need for covering agents (Xiao-lin Lu & Xia, 2016).
Live Cell Imaging
The synthesis of fluorescent dyes based on benzo[b]thiophene structures has allowed for the development of compounds with strong emission and large Stokes shifts. These dyes have been successfully applied to live cell imaging, demonstrating their utility in biomedical research (Gao et al., 2017).
Electroluminescence and Amplified Spontaneous Emission
Benzo[b]thiophene derivatives have been incorporated into star-shaped single-polymer systems to achieve simultaneous RGB emission. These systems have potential applications in electroluminescent devices and have been shown to produce saturated white electroluminescence and amplified spontaneous emission (Liu et al., 2016).
Mechanism of Action
Mode of Action
It is known that the compound contains a benzothiophene group, which is a common structural motif in many biologically active compounds . This suggests that the compound may interact with biological targets in a manner similar to other benzothiophene-containing compounds .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Properties
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11/h3-7,9,13H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLDPJJUASHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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